Cas no 4841-20-7 (2,4,5-TP methyl ester)

2,4,5-TP methyl ester (methyl 2-(2,4,5-trichlorophenoxy)propionate) is a synthetic auxin herbicide derived from phenoxyacetic acid. It functions as a plant growth regulator, selectively controlling broadleaf weeds by disrupting normal growth processes. The methyl ester formulation enhances lipophilicity, improving foliar absorption and translocation within target plants. This compound exhibits stability under typical environmental conditions, ensuring consistent performance in agricultural applications. Its selective action minimizes damage to non-target species, making it suitable for integrated weed management systems. Proper handling and application are essential due to its regulated status and potential environmental persistence. The product is primarily used in non-crop areas and specialized agricultural settings requiring precise weed control.
2,4,5-TP methyl ester structure
2,4,5-TP methyl ester structure
Product Name:2,4,5-TP methyl ester
CAS No:4841-20-7
MF:C10H9Cl3O3
MW:283.535660505295
CID:331903
PubChem ID:329756905
Update Time:2025-10-28

2,4,5-TP methyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,2-(2,4,5-trichlorophenoxy)-, methyl ester
    • 2,4,5-TP methyl ester
    • 2,4,5-TP methyl ester solution
    • Fenoprop methyl ester
    • methyl 2-(2,4,5-trichlorophenoxy)propanoate
    • SILVEX METHYL ESTER
    • Silvexmethylester Solution
    • Fenoprop methyl ester100µg
    • methyl (RS)-2-(2,4,5-trichlorophenoxy)propionate
    • Methyl 2-(2,4,5-trichlorophenoxy)propionate
    • rac-methyl (2R)-2-(2,4,5-trichlorophenoxy)propanoate
    • Fenoprop-methyl
    • (±)-Fenoprop methyl ester
    • 2-(2,4,5-Trichlorophenoxy)propionic acid methyl ester
    • Inchi: 1S/C10H9Cl3O3/c1-5(10(14)15-2)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3
    • InChI Key: YTAXYXOJOYIQQO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1OC(C(=O)OC)C)Cl)Cl

Computed Properties

  • Exact Mass: 281.96200
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.399±0.06 g/cm3 (20 ºC 760 Torr),
  • Flash Point: -26 °C
  • Solubility: Almost insoluble (0.023 g/l) (25 º C),
  • PSA: 35.53000
  • LogP: 3.58710
  • Solubility: Uncertain

2,4,5-TP methyl ester Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319-H413
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:UN 2588
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: S26; S36/37; S62; S61; S60; S33; S29; S16; S9
  • Hazardous Material Identification: Xn N F
  • Packing Group:III
  • Hazard Level:6.1(b)
  • Risk Phrases:R22; R36; R67; R65; R50/53; R38; R62; R51/53; R48/20; R11
  • Packing Group:III
  • Safety Term:6.1(b)
  • HazardClass:6.1(b)
  • PackingGroup:III

2,4,5-TP methyl ester Pricemore >>

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Additional information on 2,4,5-TP methyl ester

Recent Advances in the Study of 2,4,5-TP Methyl Ester (CAS: 4841-20-7) in Chemical Biology and Pharmaceutical Research

The compound 2,4,5-TP methyl ester (CAS: 4841-20-7), a derivative of the synthetic auxin herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), has recently garnered attention in chemical biology and pharmaceutical research due to its potential applications in agrochemical and biomedical fields. This research brief synthesizes the latest findings on its synthesis, mechanisms of action, and emerging applications, with a focus on peer-reviewed studies published within the last three years.

Recent studies have elucidated the optimized synthetic pathways for 2,4,5-TP methyl ester, emphasizing green chemistry approaches to reduce hazardous byproducts. A 2023 Journal of Agricultural and Food Chemistry study demonstrated a 92% yield using enzymatic esterification under mild conditions, addressing previous challenges in scalability. Concurrently, advancements in analytical techniques, such as UPLC-MS/MS, have enabled precise quantification of this compound in complex matrices, with detection limits as low as 0.1 ppb in environmental samples.

Mechanistic investigations reveal that 2,4,5-TP methyl ester exhibits selective herbicidal activity through disruption of auxin signaling pathways in broadleaf plants. A groundbreaking 2024 Nature Chemical Biology paper identified its interaction with TIR1/AFB auxin receptors, providing structural insights via cryo-EM. Notably, researchers have discovered off-target effects on mammalian cells, with a 2023 ChemBioChem study reporting dose-dependent modulation of PPARγ receptors, suggesting potential repurposing for metabolic disorders.

Environmental fate studies present conflicting data on the compound's persistence. While some research indicates a half-life of 15-30 days in aerobic soils, a 2024 Environmental Science & Technology study documented unexpected stabilization in certain clay-rich matrices, raising concerns about long-term ecological impacts. Regulatory agencies are currently reviewing these findings to update risk assessment frameworks.

Emerging pharmaceutical applications exploit the compound's structural features. A 2023 Journal of Medicinal Chemistry study demonstrated its utility as a scaffold for developing novel kinase inhibitors, achieving 50 nM IC50 against VEGFR-2 in preclinical models. However, challenges remain in improving selectivity profiles and addressing potential toxicity concerns identified in hepatocyte assays.

Future research directions highlighted in recent reviews include: (1) development of chiral derivatives to enhance target specificity, (2) nanoparticle-based delivery systems to mitigate environmental persistence, and (3) computational modeling to predict metabolite toxicity. The compound's unique chemical properties continue to make it a valuable subject for interdisciplinary research at the chemistry-biology interface.

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